molecular formula C14H13N3O3S3 B2728456 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide CAS No. 701273-56-5

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2728456
CAS No.: 701273-56-5
M. Wt: 367.46
InChI Key: GBTHDCJMNYIKOS-UHFFFAOYSA-N
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Description

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide is a benzothiazole derivative featuring a dimethylsulfamoyl group at the 6-position of the benzothiazole core and a thiophene-2-carboxamide substituent at the 2-position. The dimethylsulfamoyl group (-N(CH₃)₂SO₂) enhances solubility and may modulate target binding, while the thiophene-2-carboxamide moiety contributes to aromatic interactions in biological systems .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S3/c1-17(2)23(19,20)9-5-6-10-12(8-9)22-14(15-10)16-13(18)11-4-3-7-21-11/h3-8H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTHDCJMNYIKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with thiophene-2-carboxylic acid in the presence of dimethylsulfamoyl chloride. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Binding Affinity: The trifluoromethyl group in BTA () confers high inhibitory activity (pIC₅₀ = 7.8) against CK-1δ, a kinase implicated in neurodegenerative diseases. However, the target compound’s dimethylsulfamoyl group may improve solubility and target engagement due to its polar sulfonamide moiety .

Pharmacological Potential: The antimicrobial activity of Compound 86 () highlights the therapeutic relevance of benzothiophene-carboxamide derivatives.

Synthetic Accessibility :

  • Analogs like N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide () are synthesized via amidation and Suzuki couplings, a pathway likely applicable to the target compound .

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide is a synthetic compound characterized by a unique combination of a benzothiazole moiety and a thiophene ring, which enhances its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H13N3O3S3
  • Molecular Weight : 367.460 g/mol
  • IUPAC Name : this compound

This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structural components often exhibit significant pharmacological properties. The biological activity of this compound has been predicted through computational methods, suggesting potential applications in cancer therapy and other therapeutic areas.

Anticancer Activity

Several studies have reported the anticancer properties of benzothiazole derivatives. For instance:

  • A series of benzothiazole derivatives demonstrated significant anticancer activity against various human cancer cell lines. Compounds similar to this compound have shown IC50 values in the nanomolar range against HepG2 and A549 cell lines, indicating potent inhibitory effects on tumor growth .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies have shown that certain benzothiazole derivatives induce apoptosis in cancer cells through mitochondrial pathways. For example, compound 7e from related studies induced apoptosis in HepG2 cells through a concentration-dependent manner .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (nM)Mechanism
7eHepG248Apoptosis induction
7dA43120Apoptosis induction
This compoundA549<50Antitumor activity (predicted)

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole Moiety : Cyclization of 2-aminothiophenol with an appropriate carboxylic acid.
  • Introduction of Dimethylsulfamoyl Group : Reaction with dimethylsulfamoyl chloride under basic conditions.
  • Coupling with Thiophene Derivative : Utilizing coupling reagents like DCC to form the final product .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between thiophene-2-carboxylic acid derivatives and functionalized benzothiazole precursors. Key steps include:

  • Use of acetonitrile or DMF as solvents for reflux reactions (1–3 hours) to promote amide bond formation .
  • Introduction of the dimethylsulfamoyl group via nucleophilic substitution on the benzothiazole scaffold, requiring anhydrous conditions and triethylamine as a base .
  • Characterization via melting point analysis, IR (to confirm C=O, C=N, and S=O stretches), and 1^1H/13^13C NMR (to verify substituent positioning) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm1^{-1}, thiophene C-S-C at 600–700 cm1^{-1}) .
  • NMR Analysis : Use 1^1H NMR to confirm aromatic proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm) and 13^13C NMR to resolve carbonyl carbons (δ 160–170 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the benzothiazole-thiophene backbone .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with methanol/water gradients to quantify purity (>95% recommended for biological assays) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 200°C) to ensure suitability for high-temperature reactions .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O/S interactions) to identify polymorphic variations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent Variation : Modify the dimethylsulfamoyl group (e.g., replace with trifluoromethyl or carboxylate) to assess impact on target binding .
  • Bioisosteric Replacement : Substitute thiophene with furan or pyridine to evaluate electronic effects on antimicrobial or anticancer activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial topoisomerases or kinase enzymes) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Case Study : If antimicrobial assays show conflicting MIC values:

  • Standardize Assays : Use CLSI guidelines for broth microdilution, controlling pH (neutral vs. acidic conditions can alter sulfonamide activity) .
  • Validate Cytotoxicity : Pair antimicrobial tests with mammalian cell viability assays (e.g., MTT) to distinguish selective toxicity from general cytotoxicity .
  • Cross-Validate : Compare data across multiple strains (e.g., Gram-positive vs. Gram-negative bacteria) to identify spectrum limitations .

Q. What experimental designs are recommended for evaluating mechanisms of action?

  • Methodology :

  • Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or carbonic anhydrase, common targets for sulfonamide derivatives .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) generation linked to apoptosis in cancer cells .
  • Transcriptomic Profiling : Perform RNA-seq on treated bacterial/cancer cells to identify differentially expressed pathways (e.g., oxidative stress or DNA repair) .

Q. How do supramolecular interactions influence crystallization and solubility?

  • Key Findings :

  • Crystal Packing : Weak C–H⋯O/S interactions dominate, as seen in analogous benzothiazole-carboxamides, reducing solubility in polar solvents .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or use of PEG-based excipients can improve aqueous solubility for in vivo studies .

Q. What strategies mitigate stability issues under physiological conditions?

  • Methodology :

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis in acidic conditions .
  • Light Sensitivity : Store solutions in amber vials if UV-Vis analysis shows absorbance <400 nm, indicating photodegradation risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.